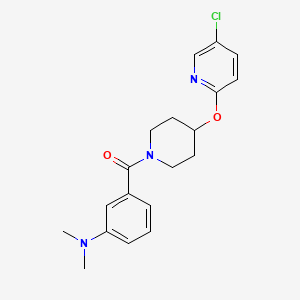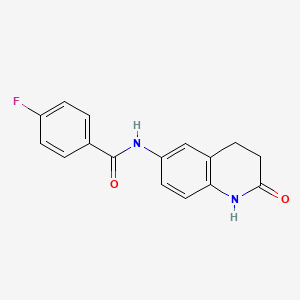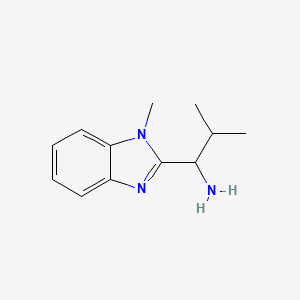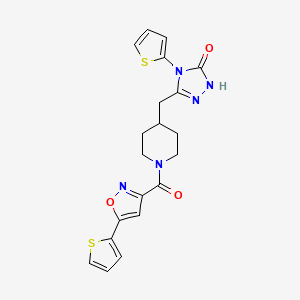
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Structural and Spectroscopic Studies
Compounds structurally related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone have been extensively studied for their structural and spectroscopic properties. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized by spectroscopic techniques, revealing details like chair conformation of the piperidine ring and intra- and intermolecular hydrogen bonds in its crystal structure (Karthik et al., 2021).
2. Synthesis and Potential Medicinal Applications
Compounds with structural similarities have been synthesized and evaluated for potential medicinal applications. For instance, the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and their in vitro antimicrobial activities have been documented, showing promising results against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Another study discusses the neuroprotective activities of aryloxyethylamine derivatives in vitro and in vivo, highlighting their potential as agents in anti-ischemic stroke therapies (Zhong et al., 2020).
3. Crystal Structure Analysis
Crystal structure analysis of compounds closely related to the specified chemical reveals insights into their molecular arrangements and interactions. The crystal structure of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone was examined, showing distinct dihedral angles and intermolecular hydrogen bonding patterns (Revathi et al., 2015).
4. Synthesis Techniques and Antimicrobial Activity
Various synthesis techniques and the resultant antimicrobial activity of structurally similar compounds have been explored. This includes the synthesis of pyrazoline derivatives and their evaluation as anti-inflammatory and antibacterial agents, offering a potential template for novel drug development (Ravula et al., 2016).
5. Anticancer Potential
The anticancer potential of piperidine derivatives has been investigated, with compounds showing inhibitory effects on human leukemia cell growth, indicating their relevance in cancer treatment research (Vinaya et al., 2011).
6. Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets, which is crucial for drug discovery and design. One such study analyzed the molecular structure, spectroscopic properties, and docking of a pyrazol-1-yl derivative for antimicrobial activity (Sivakumar et al., 2021).
Propiedades
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22(2)16-5-3-4-14(12-16)19(24)23-10-8-17(9-11-23)25-18-7-6-15(20)13-21-18/h3-7,12-13,17H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMOPLCIWSCCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380276.png)
![4-bromo-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2380277.png)


![1-(2-Ethoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2380283.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)
![(3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2380289.png)
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione](/img/structure/B2380292.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2380294.png)